molecular formula C6H8FNO B1380917 4-Fluoro-4-methyl-3-oxopentanenitrile CAS No. 1188907-26-7

4-Fluoro-4-methyl-3-oxopentanenitrile

Cat. No.: B1380917
CAS No.: 1188907-26-7
M. Wt: 129.13 g/mol
InChI Key: CGEPRVBWGCYTOV-UHFFFAOYSA-N
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Description

4-Fluoro-4-methyl-3-oxopentanenitrile is an organic compound with the molecular formula C6H8FNO It is characterized by the presence of a fluorine atom, a methyl group, a ketone group, and a nitrile group

Preparation Methods

4-Fluoro-4-methyl-3-oxopentanenitrile can be synthesized through different synthetic routes. One common method involves the reaction of acetonitrile with ethyl 2-fluoroisobutyrate under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-Fluoro-4-methyl-3-oxopentanenitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Fluoro-4-methyl-3-oxopentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the ketone group allows it to participate in various chemical reactions, potentially affecting biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Fluoro-4-methyl-3-oxopentanenitrile can be compared with similar compounds such as:

    4-Methyl-3-oxopentanenitrile: Lacks the fluorine atom, which may result in different chemical reactivity and applications.

    4-Fluoro-3-oxopentanenitrile:

    4-Fluoro-4-methyl-3-oxobutanenitrile: Has a different carbon chain length, affecting its chemical behavior and applications.

Properties

IUPAC Name

4-fluoro-4-methyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNO/c1-6(2,7)5(9)3-4-8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEPRVBWGCYTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of 60% NaH/mineral oil (12.48 g, 0.31 mol) in dry THF at 75° C. was added dropwise methyl 2-fluoro-2-methylpropanoate (24 g, 0.2 mol) in dry acetonitrile (16 mL, 0.31 mol) over the course of 45 min. The resulting pale yellow suspension was heated at 70° C. overnight, whereupon analysis by TLC indicated a single new product. After cooling to rt, the mixture was poured into water, acidified to pH˜2 with 2N HCl, and extracted with diethyl ether (1 L). The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with 0-30% EtOAc in petroleum ether to afford 4-fluoro-4-methyl-3-oxopentanenitrile as a colorless oil (18 g, 72% yield). LC-MS (ESI) m/z 128 (M−H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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